N-(2-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-Chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS: 50683-74-4) is a piperazine-containing acetamide derivative with a pyrimidine backbone. Structurally, it features a 2-chlorophenyl group linked via an acetamide bridge to a pyrimidin-4-yloxy moiety substituted with a methyl group at position 6 and a 4-phenylpiperazine at position 2 (Figure 1).
Research highlights:
- Neuroprotective Effects: In Alzheimer’s disease (AD) models, this compound (referred to as 51164 in studies) acts as a positive modulator of TRPC6 channels, stabilizing synaptic spines and rescuing long-term potentiation (LTP) defects at nanomolar concentrations (10–100 nM) .
- Toxicity Profile: Computational models predict favorable toxicity and blood-brain barrier permeability, supporting its candidacy for central nervous system (CNS) drug development .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-17-15-22(31-16-21(30)26-20-10-6-5-9-19(20)24)27-23(25-17)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVKKFATGLAGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C23H24ClN5O2
- Molecular Weight: 437.9 g/mol
- CAS Number: 1251633-15-4
The compound features a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, suggesting interactions with various biological targets, particularly in the central nervous system (CNS) .
Synthesis
The synthesis of this compound typically involves the alkylation of piperazine derivatives with suitable acylating agents. One common method includes the reaction of 2-chloroacetyl chloride with piperazine in the presence of a base such as potassium carbonate, often conducted in organic solvents like acetone. The progress of the reaction can be monitored using high-performance liquid chromatography (HPLC) .
Anticonvulsant Properties
Numerous studies have highlighted the anticonvulsant activity of compounds similar to this compound. For instance, derivatives containing piperazine rings have shown significant efficacy against maximal electroshock seizures and other seizure models. The presence of the pyrimidine and piperazine components enhances binding affinity to neuronal sodium channels, which are critical in seizure activity .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence biological activity. For example:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Similar piperazine structure | Anticonvulsant activity observed in MES tests |
| N-(3-trifluoromethyl)anilide derivatives | Contains trifluoromethyl group | Enhanced anticonvulsant properties compared to chlorophenyl analogs |
| 6-Methylpyrimidine derivatives | Variation in substituents on pyrimidine | Potentially different pharmacological profiles |
These compounds illustrate how specific combinations of functional groups can influence biological activity and therapeutic potential .
Case Studies and Research Findings
-
Anticonvulsant Activity Evaluation:
A study conducted on a series of N-(phenyl)-2-(4-piperazinyl)acetamides demonstrated significant anticonvulsant effects in animal models. The findings indicated that modifications to the piperazine and pyrimidine moieties could enhance efficacy against seizures . -
NAPE-PLD Inhibition:
Research on related compounds has shown that they can act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. This inhibition was linked to modulation of emotional behavior and neuroprotection . -
Pharmacological Profiles:
A comparative analysis of various derivatives revealed that structural changes could lead to distinct pharmacological profiles, suggesting potential for tailored therapeutic applications depending on the specific molecular modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs and their pharmacological profiles, focusing on modifications to the aryl, pyrimidine, and piperazine moieties.
Structural Analogues and Key Modifications
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Piperazine derivatives with aromatic substituents (e.g., 4-phenylpiperazine in 51164) show slower hepatic clearance than methylpiperidine analogs .
- Solubility : The pyrimidin-4-yloxy acetamide scaffold confers moderate aqueous solubility (~50 μM in PBS), superior to naphthalene-containing analogs (<10 μM) .
Limitations and Advantages
- Advantages of 51164: High selectivity for TRPC6 over related channels (e.g., TRPC3), low cytotoxicity, and nanomolar efficacy .
- Limitations of Analogs : Fluorophenyl and methylpiperidine variants lack robust target engagement data, while naphthalene derivatives exhibit off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
